molecular formula C11H7Cl2N3O2 B8348063 2-chloro-N-(5-chloro-1,3-benzodioxol-4-yl)pyrimidin-4-amine

2-chloro-N-(5-chloro-1,3-benzodioxol-4-yl)pyrimidin-4-amine

Cat. No. B8348063
M. Wt: 284.09 g/mol
InChI Key: SWXDVEMWWWUSTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(5-chloro-1,3-benzodioxol-4-yl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C11H7Cl2N3O2 and its molecular weight is 284.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-N-(5-chloro-1,3-benzodioxol-4-yl)pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-(5-chloro-1,3-benzodioxol-4-yl)pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-chloro-N-(5-chloro-1,3-benzodioxol-4-yl)pyrimidin-4-amine

Molecular Formula

C11H7Cl2N3O2

Molecular Weight

284.09 g/mol

IUPAC Name

2-chloro-N-(5-chloro-1,3-benzodioxol-4-yl)pyrimidin-4-amine

InChI

InChI=1S/C11H7Cl2N3O2/c12-6-1-2-7-10(18-5-17-7)9(6)15-8-3-4-14-11(13)16-8/h1-4H,5H2,(H,14,15,16)

InChI Key

SWXDVEMWWWUSTJ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C(=C(C=C2)Cl)NC3=NC(=NC=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium hydride (13.4 g, 60% dispersion in mineral oil) was added portionwise to (5-chloro-1,3-benzodioxol-4-yl)amine (11.5 g, prepared as described in WO2001094341) in DMA (100 ml) at 0° C. 2,4-Dichloropyrimidine (10 g) was added and the reaction warmed to room temperature and stirred overnight. The reaction was quenched cautiously with water, the solution filtered and concentrated and the residue dissolved in DCM, washed with water and brine, dried and concentrated to give 2-chloro-N-(5-chlorobenzo[d][1,3]dioxol-4-yl)pyrimidin-4-amine as a dark brown oil that was used without further purification (16 g, 85%); NMR Spectrum (300 MHz, DMSO) 6.10 (s, 2H), 6.58 (d, 1H), 6.94 (d, 1H), 7.05 (d, 1H), 8.15 (d, 1H), 9.76 (s, 1H); Mass Spectrum M+ 284.
Quantity
13.4 g
Type
reactant
Reaction Step One
Quantity
11.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

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